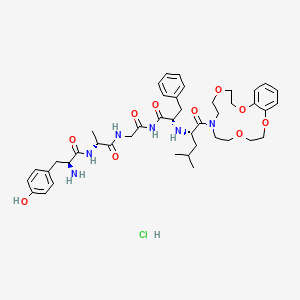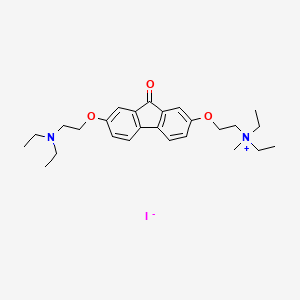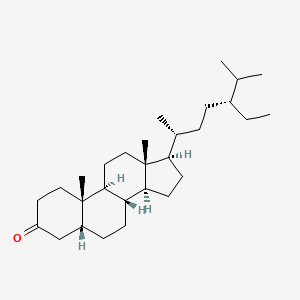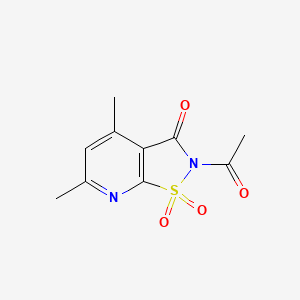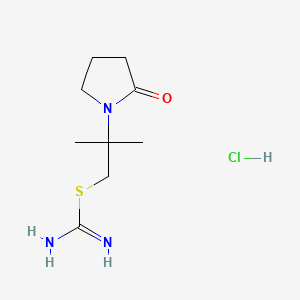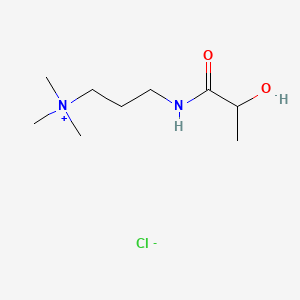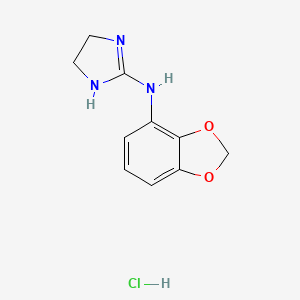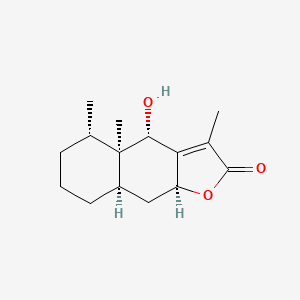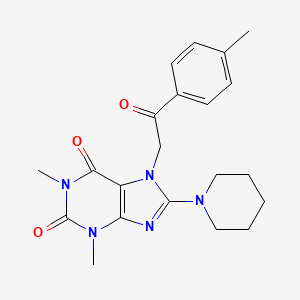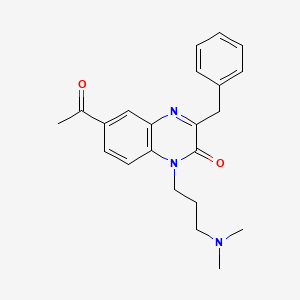
Thiourea, N,N'-bis(3-(trichloromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)-, is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, catalysis, and medicinal chemistry. This particular compound is characterized by the presence of two trichloromethylphenyl groups attached to the nitrogen atoms of the thiourea moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- typically involves the reaction of 3-(trichloromethyl)aniline with thiophosgene in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another equivalent of 3-(trichloromethyl)aniline to form the desired thiourea derivative. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including Michael additions, aldol reactions, and cycloadditions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- involves its ability to form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating various chemical transformations. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes, receptors, and other biological macromolecules, where it can modulate their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea, N,N’-bis(3,5-bis(trifluoromethyl)phenyl)-: Known for its use as a hydrogen-bond donor in organocatalysis.
Thiourea, N,N’-bis(4-methylphenyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiourea, N,N’-bis(2-chlorophenyl)-: Investigated for its potential as an anticancer agent.
Uniqueness
Thiourea, N,N’-bis(3-(trichloromethyl)phenyl)- is unique due to the presence of trichloromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
93487-26-4 |
|---|---|
Molekularformel |
C15H10Cl6N2S |
Molekulargewicht |
463.0 g/mol |
IUPAC-Name |
1,3-bis[3-(trichloromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10Cl6N2S/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24) |
InChI-Schlüssel |
XBMWAHXMJFTRMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=S)NC2=CC=CC(=C2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


